2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Chemical Biology Medicinal Chemistry Compound Management

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (CAS 1306346-72-4) is a C10H22N2O tertiary amine featuring a piperidine core substituted at the 4-position with a dimethylaminomethyl group and at the nitrogen with a hydroxyethyl chain. Its molecular weight is 186.29 g/mol.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Cat. No. B7867380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCN(C)CC1CCN(CC1)CCO
InChIInChI=1S/C10H22N2O/c1-11(2)9-10-3-5-12(6-4-10)7-8-13/h10,13H,3-9H2,1-2H3
InChIKeyHPPPXEADGWLFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: Core Identifiers and Structural Distinctions for Procurement and Research


2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (CAS 1306346-72-4) is a C10H22N2O tertiary amine featuring a piperidine core substituted at the 4-position with a dimethylaminomethyl group and at the nitrogen with a hydroxyethyl chain. Its molecular weight is 186.29 g/mol . This scaffold is employed in medicinal chemistry and chemical biology as a versatile building block for generating focused libraries, particularly where balanced basicity and hydrogen-bonding capacity are required. The compound exists as two distinct CAS registry entries—103069-51-8 (C9H20N2O, 172.27 g/mol) and 1306346-72-4 (C10H22N2O, 186.29 g/mol)—which correspond to different structural isomers or salt forms . This structural distinction is critical for accurate procurement and reproducibility in research applications.

CAS Assignment Verify 1306346-72-4 (target) vs. 103069-51-8 structural isomer to prevent procurement mismatch.
Scaffold Role Tertiary amine building block with 4-dimethylaminomethyl-piperidine core; designed for focused library synthesis.
Workflow Medicinal chemistry / chemical biology probe design, where balanced basicity and hydrogen-bonding capacity are needed.

Why 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Cannot Be Interchanged with Closely Related Piperidine Analogs


Substituting 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol with seemingly similar compounds such as 2-(4-dimethylamino-piperidin-1-yl)-ethanol (CAS 103069-51-8) or 2-(4-aminomethyl-piperidin-1-yl)-ethanol (CAS 21168-72-9) introduces quantifiable differences in physicochemical properties and molecular geometry that directly affect experimental outcomes. The presence of the dimethylaminomethyl substituent versus a dimethylamino group alters the compound's molecular weight (186.29 vs. 172.27 g/mol), hydrogen bond donor/acceptor count, and topological polar surface area . These variations are known to influence ligand-receptor binding kinetics, cellular permeability, and off-target engagement profiles in ways that cannot be predicted or corrected post hoc [1]. Furthermore, the hydroxyethyl tail's orientation and conformational flexibility differ when the piperidine substitution pattern changes, impacting molecular recognition in structure-based drug design campaigns [2].

Molecular weight mismatch
The 14 Da difference between target and analog (dimethylaminomethyl vs. dimethylamino group) may alter stoichiometry calculations and mass-directed purification workflows.
Hydrogen bond profile shift
Changes in H‑bond donor/acceptor count compared to the direct analog can influence target binding kinetics and off‑target engagement in unpredictable ways.
tPSA and permeability behavior
The predicted higher topological polar surface area may reduce passive membrane diffusion relative to the dimethylamino analog, requiring case‑by‑case permeability validation.

Quantitative Evidence Differentiating 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol from Closest Analogs


Molecular Weight Distinction: 186.29 vs. 172.27 g/mol in Direct Comparator Analysis

The target compound 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (CAS 1306346-72-4) has a molecular weight of 186.29 g/mol, while its closest analog 2-(4-dimethylamino-piperidin-1-yl)-ethanol (CAS 103069-51-8) has a molecular weight of 172.27 g/mol . This difference arises from the presence of a methylene spacer in the target compound (dimethylaminomethyl vs. dimethylamino group), which adds one carbon atom (14.02 Da) to the molecular framework . The mass difference is analytically significant and can be verified by LC-MS or HRMS.

MW Distinction
Head‑to‑head
186.29 vs. 172.27 g/mol (Δ 14.02 Da)
Enables unambiguous identity verification
LC‑MS/HRMS detectable mass shift; confirms correct isomer procurement
Chemical Biology Medicinal Chemistry Compound Management

Topological Polar Surface Area (tPSA) Distinction: 26.7 Ų for the Direct Analog

While experimental tPSA data for the target compound is not currently available in authoritative databases, the direct analog 2-(4-dimethylamino-piperidin-1-yl)-ethanol (CAS 103069-51-8) has a calculated tPSA of 26.7 Ų [1]. The target compound is predicted to exhibit a marginally higher tPSA due to the additional methylene group, which increases molecular surface area without introducing new polar atoms. This class-level inference suggests that the target compound may possess slightly reduced membrane permeability compared to the analog, a property that can be exploited to modulate passive diffusion rates in cell-based assays.

tPSA Prediction
Class‑level
Analog tPSA 26.7 Ų; target predicted higher
May impact permeability screening outcomes
Class‑level inference; experimental confirmation not yet reported
ADME Prediction Drug Design Computational Chemistry

Structural Analogs Exhibit Defined Biological Activities: Class-Level Evidence for PI3Kδ and GPCR Targeting

Compounds containing the 4-dimethylaminomethyl-piperidin-1-yl moiety have demonstrated quantifiable biological activity in published studies. A closely related derivative (ZINC37826078) containing this exact substructure exhibited an IC50 of 2.70 nM against PI3Kδ in a competitive fluorescence polarization assay and an IC50 of 374 nM in a cellular assay measuring AKT phosphorylation inhibition in Ri-1 cells [1]. Additionally, aminomethylpiperidine derivatives as a class have been patented as kinase inhibitors [2]. The target compound serves as a synthetic entry point for generating libraries with similar pharmacophoric features.

Kinase Inhibition
Cross‑study
Derivative IC₅₀ 2.70 nM (PI3Kδ enzymatic); 374 nM (cellular)
Substructure compatible with target engagement
Target is a precursor; activity reported for closely related derivative
Kinase Inhibition GPCR Chemical Biology

Optimized Application Scenarios for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of PI3Kδ and Kinase Inhibitor Libraries

The 4-dimethylaminomethyl-piperidin-1-yl substructure is a validated pharmacophore for kinase inhibition, with derivatives showing low nanomolar IC50 values against PI3Kδ (2.70 nM enzymatic; 374 nM cellular) [1]. 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol provides a functionalized handle (hydroxyethyl) for facile conjugation to warheads or linker systems, enabling rapid library expansion in structure-activity relationship (SAR) campaigns targeting this enzyme class.

Chemical Biology: Probing Cellular Permeability and ADME Profiles

The target compound exhibits a molecular weight of 186.29 g/mol and a predicted tPSA greater than 26.7 Ų, positioning it as an intermediate-polarity scaffold for investigating passive diffusion and transporter-mediated uptake [2]. Researchers can use this compound as a control or starting point for modifying physicochemical properties to achieve desired cellular exposure profiles in phenotypic screening.

Compound Management and Procurement: Accurate Identity Verification

Distinguishing between CAS 1306346-72-4 (186.29 g/mol) and CAS 103069-51-8 (172.27 g/mol) is critical for procurement accuracy . The 14.02 Da mass difference enables unambiguous identity confirmation by LC-MS or HRMS. This differentiation prevents experimental errors arising from the use of incorrect isomers or analogs with divergent biological properties.

Application
Selection Property
Validation Focus
PI3Kδ/kinase inhibitor library design
Validated pharmacophore (4‑dimethylaminomethyl‑piperidin‑1‑yl)
Low nanomolar target engagement potential (derivative confirmed)
Cellular permeability / ADME profiling
Predicted intermediate‑polarity scaffold (tPSA class)
Passive diffusion assay comparison against direct analogs
Compound identity verification in procurement
CAS 1306346‑72‑4 vs. 103069‑51‑8 structural distinction
Mass‑shift verification by LC‑MS/HRMS (methylene spacer)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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